Cas no 126453-07-4 ((R)-CPP)

(R)-CPP structure
(R)-CPP structure
Nome del prodotto:(R)-CPP
Numero CAS:126453-07-4
MF:C8H17N2O5P
MW:252.204743146896
CID:103436
PubChem ID:6603754

(R)-CPP Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Piperazinecarboxylicacid, 4-(3-phosphonopropyl)-, (2R)-
    • (R)-CPP
    • DCPP
    • R-(-)-3-(2-CARBOXYPIPERAZIN-4-YL)-PROPYL-1-PHOSPHONIC ACID
    • (2R)-4-(3-phosphonopropyl)piperazine-2-carboxylic acid
    • D-CPP
    • (R)-CCP
    • CPP (R)-
    • rac-(S*)-2-(2,4-Dichlorophenoxy)propanoic acid
    • rac-(2R*)-2-(2,4-Dichlorophenoxy)propionic acid
    • rac-(2R*)-2-(2,4-Dichlorophenoxy)propanoic acid
    • 3-((R)-Carboxylpiperazin-4-yl)-propyl-1-phosphonic acid
    • [3-[(2R)-2-Carboxypiperazin-4-yl]propyl]phosphonic acid
    • 3-((R)-2-CARBOXYPIPERAZIN-4-YL)-PROPYL-1-PHOSPHONIC ACID
    • Tocris-0247
    • HB0021
    • NCGC00024515-01
    • 3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid, (R)-
    • BDBM50050704
    • Tocris-0173
    • AKOS024457118
    • NCGC00015179-01
    • 7RC
    • HY-100814
    • SR-01000597718
    • J-005384
    • NCGC00015179-02
    • A3QV2VT7SN
    • Lopac-C-104
    • (R)-4-(3-phosphonopropyl)piperazine-2-carboxylicacid
    • (R)-4-(3-Phosphono-propyl)-piperazine-2-carboxylic acid
    • (R)-4-(3-phosphonopropyl)piperazine-2-carboxylic acid
    • (2R)-4-(3-Phosphonopropyl)-2-piperazinecarboxylic acid
    • DTXSID501208909
    • C8H17N2O5P
    • NCGC00024482-01
    • SCHEMBL1557957
    • CS-0020456
    • 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (2R)-
    • BC168104
    • CPP, (R)-
    • CPP, (-)-
    • CHEMBL47277
    • 126453-07-4
    • SR-01000597718-1
    • UNII-A3QV2VT7SN
    • GLXC-27706
    • R-CPP
    • BRD-K66094457-001-01-5
    • Inchi: InChI=1S/C8H17N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h7,9H,1-6H2,(H,11,12)(H2,13,14,15)
    • Chiave InChI: CUVGUPIVTLGRGI-UHFFFAOYSA-N
    • Sorrisi: P(CCCN1CCNC(C(O)=O)C1)(O)(O)=O

Proprietà calcolate

  • Massa esatta: 252.08761
  • Massa monoisotopica: 252.088
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 5
  • Complessità: 292
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -6.8
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • Superficie polare topologica: 110A^2

Proprietà sperimentali

  • Colore/forma: Non disponibile
  • Densità: 1.408
  • Punto di ebollizione: 546.7°C at 760 mmHg
  • Punto di infiammabilità: 284.4°C
  • Indice di rifrazione: 1.53
  • PSA: 110.1
  • Solubilità: Non disponibile

(R)-CPP Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci12714-1mg
(R)-CPP
126453-07-4 98%
1mg
¥592.00 2023-09-09
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C274937-10mg
(R)-CPP
126453-07-4 98%
10mg
¥1947.90 2023-09-03
Biosynth
BC168104-1 mg
(R)-CPP
126453-07-4
1mg
$115.50 2023-01-05
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C274937-50mg
(R)-CPP
126453-07-4 98%
50mg
¥6299.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C274937-5mg
(R)-CPP
126453-07-4 98%
5mg
¥1199.90 2023-09-03
1PlusChem
1P000T9Y-5mg
2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (2R)-
126453-07-4 ≥95%
5mg
$224.00 2024-07-09
1PlusChem
1P000T9Y-25mg
2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (2R)-
126453-07-4 ≥95%
25mg
$827.00 2023-12-25
Ambeed
A263012-50mg
(R)-4-(3-Phosphonopropyl)piperazine-2-carboxylic acid
126453-07-4 98%
50mg
$484.0 2025-03-03
MedChemExpress
HY-100814-1mg
(R)-CPP
126453-07-4 ≥95.0%
1mg
¥2550 2024-04-20
A2B Chem LLC
AA37142-1mg
2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (2R)-
126453-07-4 ≥95%
1mg
$34.00 2024-04-20

(R)-CPP Letteratura correlata

  • 1. Synthesis of (1S,2R)-1-phenyl-2-[(S)-1-aminoalkyl]-N,N-diethylcyclopropanecarboxamides as novel NMDA receptor antagonists having a unique NMDA receptor subtype selectivity
    Yuji Kazuta,Ryuichi Tsujita,Shigeo Uchino,Noriko Kamiyama,Daisuke Mochizuki,Kanako Yamashita,Yutaka Ohmori,Akitake Yamashita,Tamotsu Yamamoto,Shinich Kohsaka,Akira Matsuda,Satoshi Shuto J. Chem. Soc. Perkin Trans. 1 2002 1199
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:126453-07-4)(R)-CPP
A948860
Purezza:99%/99%/99%/99%/99%
Quantità:1mg/10mg/25mg/50mg/100mg
Prezzo ($):173.0/208.0/250.0/363.0/616.0